molecular formula C12H17NO B13651658 3-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

3-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

Cat. No.: B13651658
M. Wt: 191.27 g/mol
InChI Key: IZZVGPBQQPTFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol is an organic compound that features a unique structure combining an indene moiety with an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and an alcohol. One common method involves the reductive amination of 2,3-dihydro-1H-indene with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted amino alcohols.

Scientific Research Applications

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The indene moiety can interact with hydrophobic pockets in proteins, while the amino alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another amino alcohol with a different aromatic moiety.

    1-Indanol: A simpler structure with a hydroxyl group on the indene ring.

    Imidazole derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol is unique due to its combination of an indene moiety with an amino alcohol, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-2-ylamino)propan-1-ol

InChI

InChI=1S/C12H17NO/c14-7-3-6-13-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12-14H,3,6-9H2

InChI Key

IZZVGPBQQPTFLO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.